Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the empirical formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate include:
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the tert-butyl group and the azetidine ring imparts distinct chemical properties, making it a valuable building block in organic synthesis and a versatile compound for various scientific research applications .
Biological Activity
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 199.25 g/mol
IUPAC Name: this compound
CAS Number: 152537-04-7
Synonyms: 1-Boc-3-(2-oxoethyl)azetidine; 1-BOC-AZETIDINE-3-ACETALDEHYDE
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring structure allows for potential enzyme inhibition and modulation of receptor activity. The compound's reactivity is enhanced by the presence of the carbonyl group, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and activity .
Biological Activity Overview
Research indicates that compounds with azetidine structures often exhibit significant biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties: There are indications that this compound may inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents.
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated:
- Inhibition of Cell Proliferation: Significant reduction in the proliferation of human breast cancer cells (MCF-7).
- Mechanism: Induction of apoptosis was observed, with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial properties against common bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of:
- Azetidine Ring: Enhances binding affinity to biological targets.
- Carbonyl Group: Facilitates interactions with nucleophilic sites in biomolecules.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activities, it also carries certain hazards:
Hazard Statement | Precautionary Measures |
---|---|
H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Signal Word: Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFSDTYDAIZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697020 | |
Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152537-04-7 | |
Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152537-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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